

Application Note: Quantification of 3-(4-Methoxyphenyl)propionic Acid Using Reverse-Phase HPLC

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Compound of Interest

Compound Name: 3-(4-Methoxyphenyl)propionic acid

Cat. No.: B158801

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Audience: Researchers, scientists, and drug development professionals.

Introduction 3-(4-Methoxyphenyl)propionic acid is a carboxylic acid derivative with applications in various fields of chemical and pharmaceutical research. Accurate and reliable quantification of this compound is crucial for pharmacokinetic studies, impurity profiling, and quality control. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the determination of 3-(4-Methoxyphenyl)propionic acid. The method utilizes reverse-phase chromatography with UV detection, providing a simple, accurate, and reproducible analytical procedure.

Chromatographic Conditions

A reverse-phase HPLC method was established for the analysis of 3-(4-Methoxyphenyl)propionic acid. The conditions are optimized to provide excellent peak shape and resolution. Water/acetonitrile mixtures are a common and effective choice for the mobile phase in reverse-phase HPLC.^[1] For acidic compounds like 3-(4-Methoxyphenyl)propionic acid, the addition of an acid such as phosphoric acid to the mobile phase is recommended to ensure consistent ionization and good peak shape.^[2]

Parameter	Condition
HPLC System	Agilent 1260 Infinity II or equivalent
Column	C18 Column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase	Acetonitrile and 0.1% Phosphoric Acid in Water[3][4]
Gradient	50:50 (v/v) Isocratic
Flow Rate	1.0 mL/min[5]
Injection Volume	10 µL
Column Temperature	30 °C
Detection	UV at 280 nm
Run Time	10 minutes

Experimental Protocols

2.1 Reagents and Materials

- **3-(4-Methoxyphenyl)propionic acid** reference standard
- Acetonitrile (HPLC Grade)
- Phosphoric Acid (85%, ACS Grade)
- Water (HPLC Grade or Milli-Q)
- Methanol (HPLC Grade)
- Volumetric flasks, pipettes, and vials
- 0.45 µm Syringe filters

2.2 Standard Solution Preparation

- Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of **3-(4-Methoxyphenyl)propionic acid** reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

2.3 Sample Preparation (from Plasma) This protocol provides a general method for extracting the analyte from a biological matrix like plasma using protein precipitation.[6]

- Pipette 500 µL of the plasma sample into a microcentrifuge tube.
- Add 1 mL of cold acetonitrile to precipitate the plasma proteins.
- Vortex the mixture for 1 minute to ensure thorough mixing.
- Centrifuge the tube at 10,000 rpm for 10 minutes.[6]
- Carefully collect the supernatant and transfer it to a clean tube.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 200 µL of the mobile phase.
- Filter the reconstituted solution through a 0.45 µm syringe filter into an HPLC vial for analysis.[5]

2.4 Method Validation Protocol The method was validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for quantitative analysis.[7][8]

- Linearity: Assessed by injecting the working standard solutions in triplicate and constructing a calibration curve by plotting peak area against concentration.
- Precision: Determined by analyzing six replicate injections of a standard solution at a single concentration on the same day (repeatability) and on three different days (intermediate precision). Results are expressed as the percentage relative standard deviation (%RSD).[8]

- Accuracy: Evaluated through a recovery study by spiking a known amount of the analyte into a blank matrix at three different concentration levels (low, medium, high). The percentage recovery is then calculated.[8]
- Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio. An S/N ratio of 3 is used for LOD and 10 for LOQ.[8]

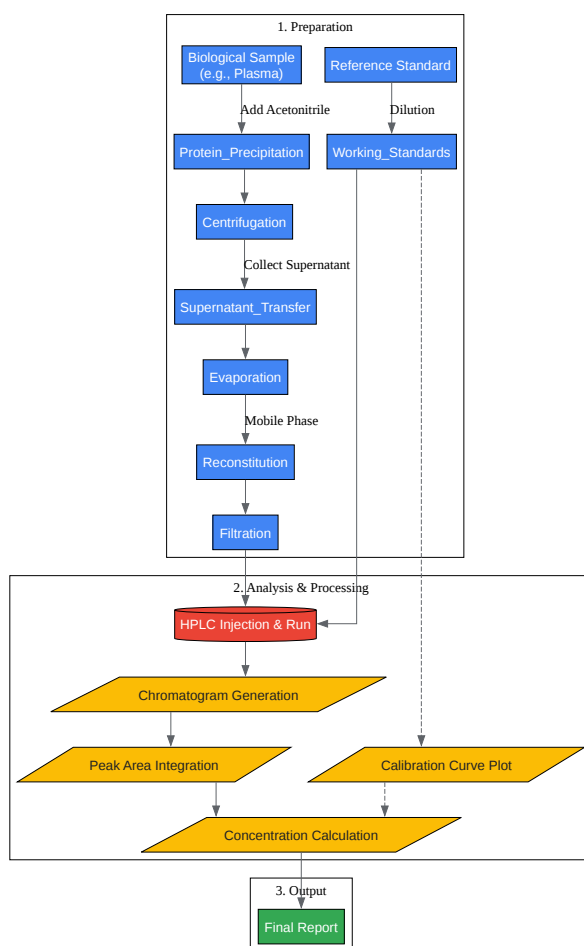
Data Presentation

The performance of the HPLC method is summarized in the table below. The validation data demonstrates that the method is linear, precise, accurate, and sensitive for the quantification of **3-(4-Methoxyphenyl)propionic acid**.

Parameter	Result	Acceptance Criteria
Linearity Range	1 - 100 µg/mL	-
Correlation Coefficient (R ²)	> 0.999[8]	≥ 0.995
Repeatability (%RSD)	< 1.5%	≤ 2.0%
Intermediate Precision (%RSD)	< 2.0%	≤ 2.0%
Accuracy (% Recovery)	98.5% - 101.2%[8]	98.0% - 102.0%
LOD	0.1 µg/mL	-
LOQ	0.3 µg/mL	-

Workflow Visualization

The following diagram illustrates the complete experimental workflow from sample and standard preparation to final data analysis.



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Figure 1: Experimental workflow for HPLC quantification.

Conclusion The described HPLC method is validated and shown to be suitable for the reliable quantification of **3-(4-Methoxyphenyl)propionic acid**. The simple isocratic mobile phase, common C18 column, and straightforward sample preparation make this method efficient and easy to implement in a quality control or research laboratory setting.

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